molecular formula C11H17ClN2O B1486950 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride CAS No. 2206609-89-2

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride

Cat. No. B1486950
CAS RN: 2206609-89-2
M. Wt: 228.72 g/mol
InChI Key: HGCGNQXLFYXFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride (1-CPME) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a cyclic amine derivative of pyridine and can act as an inhibitor of various enzymes. 1-CPME is an important tool for studying various biological pathways and has been used in a variety of laboratory experiments.

Mechanism of Action

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride acts as an inhibitor of various enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the activity of the enzyme, which can result in the inhibition of the biochemical pathways that the enzyme is involved in.
Biochemical and Physiological Effects
1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including monoamine oxidase A and B, cytochrome P450, and cyclooxygenase. It has also been shown to inhibit the activity of several receptors, including serotonin, dopamine, and norepinephrine receptors. In addition, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been shown to inhibit the activity of several signal transduction pathways, including the cAMP pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride can also have some limitations when used in laboratory experiments. It can be difficult to control the dose of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride, which can lead to unpredictable results. In addition, 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride can be toxic at high doses and can cause adverse side effects in some individuals.

Future Directions

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the effects of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride on the body, including its effects on drug metabolism, drug transport, and signal transduction pathways. In addition, future research could focus on the effects of 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride on the brain, including its effects on neurotransmitter release, receptor binding, and synaptic plasticity. Finally, future research could focus on the development of new methods to synthesize 1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride and improve its stability and bioavailability.

Scientific Research Applications

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body, as well as in studies of enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. It has also been used to study the effects of drugs on the brain, as well as in studies of drug metabolism and drug transport.

properties

IUPAC Name

1-[5-(cyclopropylmethoxy)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8(12)11-5-4-10(6-13-11)14-7-9-2-3-9;/h4-6,8-9H,2-3,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCGNQXLFYXFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropylmethoxypyridin-2-yl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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